molecular formula C11H16ClN B13392665 4-Methyl-N-ethyl-N-chloroethylbenzene CAS No. 916791-99-6

4-Methyl-N-ethyl-N-chloroethylbenzene

Cat. No.: B13392665
CAS No.: 916791-99-6
M. Wt: 197.70 g/mol
InChI Key: PDKBMUQJARAFNA-UHFFFAOYSA-N
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Description

Foundational Principles of Aromatic Amine Reactivity and Functionalization

Aromatic amines are a cornerstone of organic chemistry, defined by the direct attachment of an amino group (-NH2, -NHR, or -NR2) to an aromatic ring. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, which has several profound effects on the molecule's reactivity. This delocalization increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to benzene (B151609). The amino group is a strong activating group and an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group.

Functionalization of aromatic amines can occur at three main sites: the aromatic ring, the nitrogen atom, and the α-carbon of an N-alkyl group. Reactions at the nitrogen atom are governed by its basicity and nucleophilicity. Aromatic amines are generally weaker bases than aliphatic amines because the lone pair is less available for protonation due to its involvement in the aromatic system. Nevertheless, the nitrogen atom readily undergoes reactions such as alkylation, acylation, and diazotization. The functionalization of the aromatic ring through electrophilic substitution allows for the introduction of a wide variety of substituents, further diversifying the chemical space of these compounds.

Strategic Importance of Alkyl Halide and Haloalkylamine Substructures in Chemical Synthesis

Alkyl halides are a fundamental class of organic compounds that serve as key electrophiles in a multitude of synthetic transformations. The carbon-halogen bond is polarized, with the carbon atom being electron-deficient and thus susceptible to nucleophilic attack. This reactivity is the basis for cornerstone reactions like the Williamson ether synthesis, formation of Grignard reagents, and various substitution and elimination reactions.

Haloalkylamine substructures, which combine the features of an amine and an alkyl halide within the same molecule, are of particular strategic importance. These bifunctional molecules possess both a nucleophilic center (the nitrogen atom) and an electrophilic center (the carbon bearing the halogen). This duality allows for a range of transformations, including intermolecular reactions with external nucleophiles or electrophiles, as well as intramolecular cyclization reactions. The latter is particularly significant, as it provides a powerful tool for the construction of nitrogen-containing heterocyclic rings, which are prevalent in natural products and pharmaceuticals. The reactivity of the haloalkylamine can be modulated by the nature of the halogen, the length of the alkyl chain, and the substitution pattern on the nitrogen atom.

Positioning 4-Methyl-N-ethyl-N-chloroethylbenzene as a Significant Research Target in Organic Chemistry

This compound, also known as N-(2-chloroethyl)-N-ethyl-p-toluidine, emerges as a significant research target at the intersection of aromatic amine and haloalkylamine chemistry. Its structure, featuring a p-toluidine (B81030) core N-substituted with both an ethyl group and a 2-chloroethyl group, encapsulates the key reactive moieties discussed previously. The presence of the electron-donating methyl group on the aromatic ring further activates it towards electrophilic substitution.

The primary interest in this compound lies in its potential as a precursor for more complex molecules. The 2-chloroethyl group is a latent electrophile, capable of undergoing intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This intermediate can then be trapped by various nucleophiles, providing a pathway to a diverse range of substituted N-ethyl-p-toluidine derivatives. This reactivity makes this compound a valuable tool for the synthesis of heterocyclic compounds and for the introduction of the N-ethyl-p-toluidine moiety into larger molecular scaffolds. Its structural similarity to other N,N-disubstituted anilines used in the synthesis of dyes and pharmacologically active compounds further underscores its importance as a target for synthetic exploration.

Current Research Landscapes and Future Directions for Polyfunctionalized Aromatic Systems

The current research landscape for polyfunctionalized aromatic systems is vibrant and multifaceted, driven by the continuous demand for novel molecules with tailored properties. A major focus is on the development of efficient and selective synthetic methodologies to access these complex structures. This includes the exploration of new catalytic systems, such as transition metal catalysis and organocatalysis, to achieve previously challenging transformations. There is also a growing emphasis on "green chemistry" principles, aiming for more sustainable synthetic routes with higher atom economy and reduced waste.

Future directions in this field are likely to involve the integration of computational and experimental approaches to design and synthesize novel polyfunctionalized aromatic compounds with predictable properties. The development of new "smart" materials, whose properties can be tuned by external stimuli, is an exciting area where these compounds could play a crucial role. In medicinal chemistry, the focus will likely be on the design of highly specific and potent drug candidates with improved pharmacological profiles. The unique reactivity of compounds like this compound will continue to be exploited in the development of new synthetic strategies and the construction of novel molecular architectures with potential applications in a wide range of scientific disciplines.

Synthetic Pathways and Physicochemical Properties

Retrosynthetic Analysis and Key Precursors

A plausible retrosynthetic analysis of this compound suggests that it can be synthesized from the corresponding alcohol, N-(2-hydroxyethyl)-N-ethyl-p-toluidine. This precursor, in turn, can be prepared from N-ethyl-p-toluidine and 2-chloroethanol (B45725) or ethylene (B1197577) oxide. N-ethyl-p-toluidine itself can be synthesized from p-toluidine by ethylation.

The key precursors for the synthesis of this compound are therefore:

p-Toluidine

An ethylating agent (e.g., ethyl iodide, diethyl sulfate)

2-Chloroethanol or ethylene oxide

A chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride)

Detailed Synthetic Methodologies

A likely synthetic route to this compound would proceed in three main steps:

N-Ethylation of p-Toluidine: p-Toluidine can be reacted with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base to yield N-ethyl-p-toluidine. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. Purification is usually achieved by distillation under reduced pressure.

Hydroxyethylation of N-ethyl-p-toluidine: The resulting N-ethyl-p-toluidine can then be reacted with 2-chloroethanol or ethylene oxide to introduce the 2-hydroxyethyl group. The reaction with 2-chloroethanol is typically carried out in the presence of a base, while the reaction with ethylene oxide may be acid or base-catalyzed. This step yields N-(2-hydroxyethyl)-N-ethyl-p-toluidine.

Chlorination of N-(2-hydroxyethyl)-N-ethyl-p-toluidine: The final step involves the conversion of the hydroxyl group to a chloro group. This is a standard transformation that can be achieved using a variety of chlorinating agents. A common and effective reagent for this purpose is thionyl chloride (SOCl2). The reaction is typically performed in an inert solvent, and the byproducts (SO2 and HCl) are gaseous, which drives the reaction to completion. The reaction of the analogous 2-(N-ethyl-N-phenylamino)ethanol with thionyl chloride to produce N-Ethyl-N-(2-chloroethyl)aniline has been reported.

Physicochemical Characteristics

PropertyEstimated ValueNotes
Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar compounds.
Boiling Point ~143-144 °C at 13-14 TorrBased on the boiling point of the isomeric N-Ethyl-N-chloroethyl-3-toluidine. chemicalbook.com
Density ~1.05 g/cm³Based on the density of the isomeric N-Ethyl-N-chloroethyl-3-toluidine. chemicalbook.com
Solubility Insoluble in water; soluble in common organic solvents.Typical for this class of compounds.

Note: These values are estimates and should be confirmed by experimental data.

Spectroscopic Data and Structural Elucidation

While the actual spectra for this compound are not available, the expected spectroscopic features can be predicted:

¹H NMR: The spectrum would be expected to show a singlet for the methyl group on the aromatic ring around 2.3 ppm. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the chloroethyl group would likely appear as two triplets. The aromatic protons would appear in the aromatic region (around 7 ppm), showing a characteristic pattern for a 1,4-disubstituted benzene ring (two doublets).

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methyl carbon, the two carbons of the ethyl group, and the two carbons of the chloroethyl group. The carbon attached to the chlorine atom would be shifted downfield compared to the other methylene carbon of the chloroethyl group.

IR Spectroscopy: The spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a C-Cl stretching vibration.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the chloroethyl group and other characteristic fragments.

Reactivity and Potential Transformations

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by both the N-ethyl-N-chloroethylamino group and the p-methyl group. Both are ortho-, para-directing. Since the para position to the amino group is occupied by the methyl group, electrophilic attack will be directed to the positions ortho to the amino group (positions 2 and 6). The methyl group will also direct incoming electrophiles to its ortho positions (positions 3 and 5, which are also meta to the amino group). The strong activating and directing effect of the amino group is expected to dominate, leading primarily to substitution at the 2- and 6-positions.

Nucleophilic Substitution at the Chloroethyl Moiety

The chlorine atom of the chloroethyl group is susceptible to nucleophilic substitution. A wide range of nucleophiles can displace the chloride ion, leading to the formation of new C-Nu bonds. This reaction provides a versatile method for introducing various functional groups onto the ethyl side chain.

Intramolecular Cyclization and Aziridinium Ion Formation

A key aspect of the reactivity of N-(2-chloroethyl)amines is their propensity to undergo intramolecular cyclization. The nitrogen atom can act as an internal nucleophile, displacing the chloride to form a highly strained three-membered ring, the aziridinium ion. This reaction is often the rate-determining step in many reactions of these compounds. The resulting aziridinium ion is a potent electrophile and will react readily with a variety of nucleophiles, leading to ring-opening and the formation of a substituted product. This intramolecular cyclization followed by nucleophilic attack is a powerful tool for the synthesis of a diverse array of N-substituted p-toluidine derivatives. Studies on N-phenyl-N'-(2-chloroethyl)ureas have shown that such intramolecular cyclization can lead to more active intermediates. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

916791-99-6

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-(2-chloroethyl)-N-ethyl-4-methylaniline

InChI

InChI=1S/C11H16ClN/c1-3-13(9-8-12)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

PDKBMUQJARAFNA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)C

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Methyl N Ethyl N Chloroethylbenzene and Analogous Structures

Regioselective Functionalization of the Toluene (B28343) Core

The foundational step in the synthesis of 4-Methyl-N-ethyl-N-chloroethylbenzene is the preparation of its core precursor, 4-methylaniline (also known as p-toluidine). This requires the introduction of a nitrogen-containing functional group at the para-position of the toluene ring, a process governed by the principles of electrophilic aromatic substitution.

Directed Aromatic Functionalization Protocols

The methyl group of toluene is an ortho-, para-directing activator for electrophilic aromatic substitution. The most common and industrially significant method for introducing a nitrogen function at the desired para-position is nitration.

The nitration of toluene is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich toluene ring. While this reaction yields a mixture of ortho, meta, and para isomers, the para-isomer is a significant product. nih.gov Conventional methods produce an ortho:meta:para (o:m:p) ratio of approximately 57:4:39. uncw.edu

To enhance the yield of the desired p-nitrotoluene, various regioselective strategies have been developed. The use of zeolite catalysts, for instance, can significantly improve the regioselectivity towards the para-isomer due to shape-selective constraints imposed by the catalyst's pore structure. uncw.edu Studies have shown that employing zeolites like H-ZSM-5 or H-Beta can increase the proportion of the para-isomer to as high as 82%. uncw.eduicm.edu.pl Another approach involves using nitrogen dioxide (NO₂) as the nitrating agent in the presence of a dealuminated Hβ zeolite catalyst, which has achieved a p-nitrotoluene selectivity of 72.6% at a high conversion rate. researchgate.net

Nitrating AgentCatalyst/ConditionsToluene Conversion (%)p-Nitrotoluene Selectivity (%)Reference
HNO₃ / H₂SO₄Conventional-~39% uncw.edu
HNO₃H-Beta Zeolite-~69% (p/o ratio of 2.23) icm.edu.pl
NO₂ / O₂Dealuminated Hβ Zeolite90.5%72.6% researchgate.net
NO₂ / O₂ / Ac₂OHβ Zeolite78.1%71.8% rsc.org

Synthesis of 4-Methylaniline Precursors

Once p-nitrotoluene is synthesized and isolated, the next step is the reduction of the nitro group (-NO₂) to a primary amino group (-NH₂), yielding 4-methylaniline. This transformation is a cornerstone of aromatic chemistry, with several established methods.

A classic and widely used method is the Bechamp reduction, which employs zero-valent iron powder in the presence of an acid, such as hydrochloric acid. ijcea.orgresearchgate.net This process involves the adsorption of p-nitrotoluene onto the iron surface, followed by a surface reaction that reduces the nitro group, and finally desorption of the p-toluidine (B81030) product. researchgate.net

Catalytic hydrogenation is another highly efficient and cleaner alternative. In this method, p-nitrotoluene is reduced using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum, or nickel. brainly.inrochester.edu A specific production method describes the liquid-phase hydrogenation of p-nitrotoluene using a palladium-carbon catalyst, which boasts low reaction temperatures, low pressure, and a high product yield of up to 98.3% with high purity. google.com

Advanced N-Alkylation Strategies for Amine Introduction

With 4-methylaniline in hand, the subsequent phase of the synthesis focuses on the stepwise introduction of the ethyl and chloroethyl groups onto the nitrogen atom. These N-alkylation reactions must be carefully controlled to achieve the desired N,N-disubstituted product without significant formation of mono-alkylated or quaternary ammonium (B1175870) salt byproducts.

Selective Mono- and Dialkylation of Aromatic Amines

N-alkylation of aromatic amines can be achieved using various alkylating agents, including alkyl halides, alcohols, and sulfates. acsgcipr.org The reaction of a primary amine like 4-methylaniline with an alkylating agent first produces a secondary amine, which can then be further alkylated to a tertiary amine. Controlling the selectivity can be challenging, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation.

To achieve selective dialkylation, reaction conditions such as temperature, pressure, and the molar ratio of reactants are critical. For example, processes using alcohols as alkylating agents often require elevated temperatures and pressures in the presence of catalysts like phosphorus oxyhalides. google.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed when using alkylating agents like p-toluenesulfonic acid alkyl esters to facilitate the reaction. google.com

The first alkylation step involves the conversion of 4-methylaniline to N-ethyl-4-methylaniline. This can be accomplished through several routes. One common laboratory and industrial method is reductive amination, reacting 4-methylaniline with acetaldehyde (B116499) in the presence of a reducing agent. jocpr.com

Alternatively, direct alkylation using an ethylating agent is employed. Reacting 4-methylaniline with ethanol (B145695) in an autoclave at high temperature (e.g., 280°C) in the presence of a catalyst like phosphorus oxychloride (POCl₃) can yield N-alkylated products. google.com While this method can lead to a mixture of mono- and di-ethylated products, adjusting the reactant ratios and conditions can favor the formation of the desired N,N-dialkylated aniline (B41778). google.com

The final step in the synthesis is the introduction of the N-chloroethyl group. This is typically not achieved by direct alkylation with a chloroethylating agent on the secondary amine due to the high reactivity of such agents. Instead, a two-step process is commonly employed, analogous to the synthesis of other nitrogen mustards. wikipedia.orgsciencemadness.org

First, the secondary amine, N-ethyl-4-methylaniline, is reacted with ethylene (B1197577) oxide. The lone pair of the nitrogen atom acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring, leading to ring-opening and the formation of N-ethyl-N-(2-hydroxyethyl)-4-methylaniline. pearson.comwikipedia.org This reaction can be catalyzed by mild acids. google.com

Catalyst-Controlled Alkylation Reactions

The N-alkylation of anilines to produce secondary amines like N-ethyl-4-methylaniline is a crucial step that can be controlled by various catalytic systems to enhance selectivity for mono-alkylation over di-alkylation. jocpr.com Transition metal catalysts, including those based on ruthenium, iridium, and manganese, have shown significant efficacy in these transformations. nih.govnih.govorganic-chemistry.org For instance, manganese pincer complexes have been utilized for the N-alkylation of anilines with alcohols, demonstrating high selectivity at relatively low temperatures (80 °C). nih.gov

In a different approach, cobalt-based metal-organic frameworks have been developed as efficient and sustainable heterogeneous catalysts for the N-alkylation of a variety of substituted anilines with alcohols, yielding the desired products in excellent yields. rsc.org Another notable method involves the use of a Pd/C catalyst in an aqueous 2-propanol solvent with ammonium formate (B1220265) as an in-situ hydrogen donor for the reductive amination of anilines with aldehydes. jocpr.com This method is advantageous due to its simplicity, economic viability, and environmentally friendly nature, proceeding smoothly at room temperature with high yields. jocpr.com Zeolite catalysts, particularly small-pore zeolites, have also been employed in the vapor-phase alkylation of aniline with lower alkanols to selectively produce N-alkylanilines. google.com

The choice of catalyst can significantly influence the reaction pathway and product distribution. For example, nitrile-substituted NHC-Ir(III) and NHC-Ru(II) complexes have been successfully used to catalyze the N-alkylation of anilines with alcohols, offering a green method for synthesizing substituted amines. nih.gov The table below summarizes the performance of various catalytic systems in the N-alkylation of anilines.

Interactive Data Table: Catalyst Performance in N-Alkylation of Anilines

Catalyst System Substrates Key Features Reference
Manganese pincer complexes Anilines and benzyl (B1604629) alcohol Highly selective at 80 °C; no N,N-dialkylation observed. nih.gov
Cobalt-based MOF Substituted anilines and alcohols Excellent selectivity and yields; sustainable process. rsc.org
Pd/C with ammonium formate 2,6-diethyl aniline and acetaldehyde Simple, economical, and environmentally benign; proceeds at room temperature. jocpr.com
Nitrile-substituted NHC-Ir(III) and NHC-Ru(II) complexes Anilines and benzyl alcohol Green method; high yields at 120 °C. nih.govacs.org
Zeolite S-115 Aniline and lower alkanols Selective for N-alkylation over C-alkylation at 300 °C. google.com

Optimization of Alkylation Reaction Conditions (e.g., solvent, temperature, stoichiometry)

The optimization of reaction conditions is paramount for achieving high yields and selectivity in the N-alkylation of anilines. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and base.

Solvent: The solvent can play a crucial role in the reaction outcome. For instance, in the N-alkylation of aniline, the use of dimethyl sulfoxide (B87167) (DMSO) can lead exclusively to the dialkylation product, whereas acetonitrile (B52724) may result in a mixture of mono- and di-alkylated products. psu.edu Ionic liquids have emerged as a green alternative to volatile organic solvents and have been shown to improve selectivity for mono-alkylation, particularly at lower temperatures. psu.edu

Temperature: Reaction temperature is a critical factor influencing both reaction rate and selectivity. Lowering the temperature, for example from 25 °C to 0 °C in ionic liquids, can significantly enhance the selectivity for N-monoalkylation, albeit sometimes at the cost of lower conversion rates. psu.edu In catalyst-controlled reactions, optimal temperatures can vary. For example, manganese-catalyzed N-alkylation proceeds selectively at 80 °C, while some iridium-catalyzed systems require temperatures around 120 °C for high yields. nih.govnih.gov Vapor phase alkylation over zeolite catalysts is typically conducted at higher temperatures, in the range of 250 °C to 350 °C. google.com

Stoichiometry: The molar ratio of the reactants and the amount of base used are also key to controlling the reaction. An excess of the alkylating agent can favor the formation of the di-alkylated product. The type and amount of base are also critical. For instance, in manganese-catalyzed N-alkylation, t-BuOK was found to be an effective base. nih.gov The optimization of these stoichiometric parameters is essential for maximizing the yield of the desired N-ethyl-4-methylaniline.

The following table provides a summary of optimized conditions for the N-alkylation of aniline with benzyl alcohol using an amide-based nickel pincer catalyst. researchgate.net

Interactive Data Table: Optimization of N-Alkylation of Aniline with Benzyl Alcohol

Parameter Condition Outcome Reference
Solvent Dimethyl sulfoxide (DMSO) Ideal for the reaction researchgate.net
Temperature 110 °C Optimal for catalyst activity researchgate.net
Catalyst Loading 0.2 mol% Effective for high turnover number researchgate.net
Base Dependent on starting amines Influences product selectivity researchgate.net

Incorporation of the Chloroethyl Moiety via Diverse Synthetic Routes

Once N-ethyl-4-methylaniline is synthesized, the next crucial step is the introduction of the chloroethyl group. This can be achieved through several synthetic pathways, including direct chlorination of the ethyl group or a two-step approach involving hydroxylation followed by chlorination.

Direct Chlorination Methods for Alkyl Chains Adjacent to Nitrogen

Direct chlorination of the ethyl group in N-ethyl-4-methylaniline presents a direct route to the target compound. This transformation can be accomplished using modern synthetic methods that offer improved selectivity and milder reaction conditions compared to traditional approaches.

Recent advancements in photochemistry have enabled the development of visible-light-mediated, metal-free chlorination methods. mdpi.com These techniques offer a sustainable and accessible alternative to traditional chlorination strategies. mdpi.com The process often involves the use of a chlorinating agent that can be activated by visible light to generate a chlorine radical, which then selectively abstracts a hydrogen atom from the alkyl chain. This methodology avoids the use of toxic metals and harsh reagents. mdpi.com While specific application to N-ethyl-4-methylaniline is not detailed, the principles of visible-light-mediated chlorination of alkylaromatic hydrocarbons suggest its feasibility. mdpi.com N-chloroamides have been used in conjunction with visible light for the site-selective chlorination of aliphatic C-H bonds. nih.gov This approach has been shown to tolerate unsaturation in the substrate, which is a significant advantage. nih.gov

N-chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of a variety of organic compounds, including amines and alkyl groups. researchgate.netorganic-chemistry.org It serves as a source of electrophilic chlorine and can be used under various conditions to achieve chlorination. organic-chemistry.org The reaction of NCS with amines can lead to the formation of N-chloroamines. researchgate.net For the chlorination of an alkyl chain adjacent to a nitrogen atom, the reaction conditions would need to be carefully controlled to favor C-H chlorination over other potential reactions. The reactivity of NCS can be enhanced by the use of catalysts or additives. galchimia.com For instance, the chlorination of activated aromatic rings with NCS is a common practice. commonorganicchemistry.com While direct chlorination of the ethyl group of N-ethyl-4-methylaniline with NCS is a plausible route, the selectivity for the desired position would be a key challenge to address.

Nucleophilic Displacement Approaches with Ethylene Oxide Followed by Chlorination

An alternative and often more controlled method for introducing the chloroethyl group involves a two-step process. The first step is the reaction of N-ethyl-4-methylaniline with ethylene oxide to form 2-(N-ethyl-4-methylanilino)ethanol. This reaction is a nucleophilic ring-opening of the epoxide by the secondary amine. The resulting amino alcohol can then be converted to the corresponding chloride.

The synthesis of the intermediate, 2-(N-ethylanilino)ethanol, is a known transformation. This intermediate can be prepared by reacting N-ethylaniline with ethylene oxide. A similar procedure would be applicable to N-ethyl-4-methylaniline.

The subsequent chlorination of the hydroxyl group in 2-(N-ethyl-4-methylanilino)ethanol to yield this compound can be achieved using a variety of standard chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). These reagents effectively replace the hydroxyl group with a chlorine atom. This two-step approach often provides better control and higher yields of the final product compared to direct chlorination methods.

Multicomponent Reaction Strategies for C-N and C-Cl Bond Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial components. nih.govrsc.org These reactions are distinguished by their high atom economy, procedural simplicity, and the ability to rapidly generate complex molecules from simple precursors. nih.govresearchgate.net In the context of synthesizing complex arylamines like this compound, MCRs offer a powerful approach to constructing the core C-N bond architecture.

While a single MCR that concurrently forms the aryl C-N bond, the ethyl C-N bond, and the chloroethyl C-N bond is not extensively documented, MCR strategies are instrumental in creating the tertiary amine precursor, which can then be functionalized. The primary focus of MCRs in this context is the formation of the crucial C-N bond. Several named MCRs are foundational to amine synthesis. For instance, the Mannich reaction condenses an amine, an aldehyde, and a carbonyl compound. The Petasis reaction, or borono-Mannich reaction, is a versatile MCR that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.gov Similarly, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are renowned for their ability to create complex structures with amide functionalities, which can be precursors to specific amines. nih.gov

A plausible MCR-based strategy for an analogous structure to this compound could involve a three-component reaction to build the N-aryl-N-alkyl scaffold. For example, a variation of the Petasis reaction could theoretically couple p-toluidine, acetaldehyde (a precursor to the ethyl group), and a vinylboronic acid, which after reduction would yield an N-ethyl-N-alkenyl-4-methylaniline. Subsequent hydrochlorination or other chloro-functionalization of the alkenyl group would complete the synthesis. Another approach involves catalyst-free MCRs enabled by C-N bond cleavage in cyclic tertiary amines, which provides an efficient route to products containing amine functionalities. nih.govresearchgate.net

The table below outlines several MCRs and their potential application in forming the C-N bonds necessary for complex arylamine synthesis.

Multicomponent ReactionReactantsBond FormedRelevance to Arylamine Synthesis
Mannich Reaction Amine, Aldehyde, Carbonyl CompoundC-C, C-NCan be used to synthesize β-amino carbonyl compounds, which are versatile precursors to complex amines. nih.gov
Petasis Reaction Amine, Carbonyl, Organoboronic AcidC-C, C-NDirectly forms substituted amines, including N-aryl and N-alkyl structures, in a single step. nih.gov
Ugi Reaction Isocyanide, Amine, Aldehyde/Ketone, Carboxylic AcidC-N, C-CProduces α-acylamino carboxamides, which can be chemically modified to yield complex amine structures. nih.gov
Buchwald-Hartwig Amination Aryl Halide, Amine, Base (with Pd catalyst)Aryl C-NWhile often considered a cross-coupling, it can be run in a multicomponent fashion to create diverse arylamines. organic-chemistry.org
Chan-Lam Coupling Arylboronic Acid, Amine (with Cu catalyst)Aryl C-NAn effective method for forming the key aryl-nitrogen bond under relatively mild conditions. organic-chemistry.org

These strategies underscore the utility of MCRs in rapidly assembling the core structure of complex tertiary arylamines. The final introduction of the chloroethyl group can often be achieved through post-MCR functionalization of a reactive handle incorporated during the initial reaction.

Purification and Isolation Techniques for Complex Arylamine Products

The purification of complex arylamine products, such as this compound, presents unique challenges due to their basicity, potential for oxidation, and the presence of structurally similar impurities. A multi-technique approach is often necessary to achieve high purity. The principal methods employed include chromatography, crystallization, extraction, and distillation.

Chromatographic Methods

Flash column chromatography is a common technique, but the basic nature of arylamines can lead to problematic interactions with the acidic surface of standard silica (B1680970) gel. biotage.com This interaction can cause significant band tailing, poor separation, and even product degradation or irreversible adsorption onto the stationary phase. biotage.com To mitigate these issues, several strategies are employed:

Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia (B1221849) (typically 0.1-2% v/v), to the eluent system (e.g., hexane/ethyl acetate) is a standard practice. biotage.com The competing base neutralizes the acidic silanol (B1196071) groups on the silica surface, preventing the target amine from strongly binding.

Alternative Stationary Phases: Using a more inert or basic stationary phase can circumvent the issues associated with silica gel. Basic alumina (B75360) is a common alternative. Additionally, amine-functionalized silica columns are specifically designed for the purification of basic compounds. biotage.com

Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., C18 silica), an alkaline mobile phase can be used to suppress the ionization of the amine, increasing its retention and improving peak shape. biotage.com

Chromatography TechniqueStationary PhaseTypical Mobile PhaseAdvantages/Disadvantages
Normal-Phase Silica GelHexane/Ethyl Acetate + TriethylamineAdv: Common, inexpensive. Disadv: Requires modifier to prevent peak tailing. biotage.com
Normal-Phase Alumina (Basic)Hexane/Ethyl AcetateAdv: Better for basic compounds than silica. Disadv: Resolution may differ from silica.
Normal-Phase Amine-functionalized SilicaHexane/Ethyl AcetateAdv: Specifically designed for amines, excellent peak shape. Disadv: More expensive. biotage.com
Reversed-Phase C18-functionalized SilicaWater/Acetonitrile + ModifierAdv: Good for polar amines, orthogonal to normal-phase. Disadv: Requires removal of aqueous solvent.

Crystallization

Crystallization is a highly effective method for obtaining materials of very high purity. For amines that are oils or difficult to crystallize directly, conversion to a salt is a powerful strategy. acs.org

Salt Formation: Reacting the arylamine with an acid, such as hydrochloric acid (HCl) or acetic acid, forms the corresponding ammonium salt. acs.orgchromforum.org These salts are often highly crystalline solids with sharp melting points and can be readily purified by recrystallization from appropriate solvents like ethanol, acetone, or acetonitrile. researchgate.net After purification, the free base can be regenerated by treating the salt with an aqueous base (e.g., NaOH or NaHCO₃) and extracting it into an organic solvent.

Extraction Techniques

Liquid-liquid extraction is a fundamental technique used throughout the workup and purification process. It leverages the basicity of the arylamine to separate it from neutral or acidic impurities.

Acid-Base Extraction: The crude reaction mixture, dissolved in an organic solvent like diethyl ether or dichloromethane, can be washed with a dilute aqueous acid (e.g., 1M HCl). The basic arylamine is protonated and dissolves in the aqueous layer, while neutral and acidic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified, allowing the pure amine to be re-extracted into a fresh organic solvent. mdpi.com

Distillation and Other Methods

For arylamines that are thermally stable and sufficiently volatile, distillation under reduced pressure (vacuum distillation) can be an effective method for separating them from non-volatile impurities or solvents. Furthermore, modern techniques such as the use of scavenger resins, which are solid supports functionalized to react covalently with and remove specific impurities or excess reagents, can be employed in a flow-chemistry setup or in batch processing to simplify purification. nih.gov

Elucidating Reaction Mechanisms and Pathways Involving 4 Methyl N Ethyl N Chloroethylbenzene

Mechanistic Pathways of N-Alkylation Reactions

N-alkylation of amines is a cornerstone of organic synthesis, and the reactivity of the N-chloroethyl group in 4-Methyl-N-ethyl-N-chloroethylbenzene makes it a potential alkylating agent. The specific pathway of such a reaction is highly dependent on the reaction conditions and the nature of the nucleophile.

Examination of SN2 vs. SN1 Type Mechanisms in Amine Alkylation

The alkylation of an amine by an alkyl halide can proceed through either a direct, single-step bimolecular nucleophilic substitution (SN2) or a two-step unimolecular nucleophilic substitution (SN1) mechanism. quora.comchemicalnote.com

In an SN2 mechanism , the amine nucleophile directly attacks the carbon atom bearing the chlorine, displacing the chloride ion in a concerted fashion. youtube.com This pathway is favored for primary and less sterically hindered secondary alkyl halides. quora.com The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalnote.com Given that the chloroethyl group in this compound is a primary alkyl halide, the SN2 pathway is generally the more probable route for N-alkylation.

Conversely, an SN1 mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com This mechanism is favored for tertiary alkyl halides due to the stability of the resulting carbocation. quora.com The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide. pharmaguideline.com While less likely for a primary halide, conditions that could stabilize a primary carbocation, or the potential for rearrangement, could theoretically allow for an SN1 component to the reaction.

FeatureSN1 MechanismSN2 Mechanism
Rate Law Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]
Mechanism Two steps with a carbocation intermediateOne concerted step
Stereochemistry Racemization at the reaction centerInversion of configuration at the reaction center
Substrate Reactivity Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required

Role of Base and Solvent in Reaction Kinetics

The solvent plays a multifaceted role in influencing the reaction pathway and rate. The polarity of the solvent can affect the stability of both the reactants and the transition state. wikipedia.org

Polar protic solvents (e.g., water, methanol) can solvate both cations and anions effectively. While they can stabilize the transition state in an SN1 reaction, they can also solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and thus slowing down an SN2 reaction. ucalgary.ca

Polar aprotic solvents (e.g., acetone, DMSO) possess dipoles but lack acidic protons. ucalgary.ca They are effective at solvating cations but less so for anions. This leaves the amine nucleophile relatively "naked" and more reactive, thereby accelerating SN2 reactions. pressbooks.pub

Interactive Data Table: Relative Rates of an SN2 Reaction in Different Solvents
SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Protic
Water787Protic
DMSO491,300Aprotic
DMF372,800Aprotic
Acetonitrile (B52724)385,000Aprotic

Data adapted for the reaction of n-butyl bromide with azide, illustrating the general trend of solvent effects on SN2 reactions. ucalgary.ca

Detailed Studies of Chlorination Mechanisms on Alkyl Side Chains

The synthesis of this compound would likely involve the chlorination of a precursor such as 4-methylethylbenzene. The selective halogenation of the alkyl side chain of an aromatic compound proceeds via a free radical mechanism, typically initiated by heat or ultraviolet (UV) light. orgoreview.com

Radical Chain Mechanisms in Haloalkane Formation

The chlorination of the ethyl group on an ethylbenzene (B125841) derivative is a classic example of a free radical chain reaction. brainly.com This process involves the substitution of a hydrogen atom on the alkyl chain with a chlorine atom. scienceskool.co.uk The benzylic position (the carbon atom directly attached to the benzene (B151609) ring) is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. orgoreview.comyoutube.com

Initiation, Propagation, and Termination Steps in Photochemical Chlorination

The photochemical chlorination of an alkylbenzene side chain can be broken down into three distinct stages: scienceskool.co.ukmasterorganicchemistry.com

Initiation: This step involves the homolytic cleavage of the chlorine molecule (Cl₂) by UV light to generate two highly reactive chlorine radicals (Cl•). scienceskool.co.ukchemistrysteps.com This initial formation of radicals requires an input of energy. masterorganicchemistry.com

Cl₂ + UV light → 2 Cl•

Propagation: This is a two-step chain-carrying process. masterorganicchemistry.com

A chlorine radical abstracts a hydrogen atom from the benzylic position of the ethyl group, forming hydrogen chloride (HCl) and a resonance-stabilized benzylic radical. orgoreview.com

The benzylic radical then reacts with another molecule of chlorine (Cl₂) to form the chloroethyl product and a new chlorine radical, which can then continue the chain reaction. masterorganicchemistry.com

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. scienceskool.co.ukchemistrysteps.com This can occur in several ways, including the combination of two chlorine radicals, a chlorine radical and a benzylic radical, or two benzylic radicals. scienceskool.co.uk

Intramolecular Cyclization Tendencies and Pathways

The presence of a nucleophilic nitrogen atom and an electrophilic carbon atom bearing a chlorine in the same molecule, separated by a flexible ethyl chain, introduces the possibility of intramolecular cyclization. This process, known as neighboring group participation (NGP), can significantly influence the reactivity of the compound. wikipedia.orgdalalinstitute.com

In the case of this compound, the nitrogen atom can act as an internal nucleophile, attacking the carbon atom bonded to the chlorine. This would proceed through an intramolecular SN2 reaction, leading to the formation of a cyclic aziridinium (B1262131) ion intermediate. dalalinstitute.com The formation of five- and six-membered rings through intramolecular reactions is generally favored kinetically. masterorganicchemistry.com While the formation of a three-membered aziridinium ring is possible, it would be strained.

Dehydrohalogenation Reactions of the Chloroethyl Moiety

In the presence of a strong base, this compound can undergo an elimination reaction, specifically a dehydrohalogenation, to form an enamine. This reaction competes with the intramolecular cyclization pathway.

The dehydrohalogenation of this compound is typically a bimolecular elimination (E2) reaction. The rate of this reaction is dependent on the concentration of both the substrate and the base. The reaction involves the abstraction of a proton from the carbon atom adjacent to the nitrogen by the base, with the simultaneous departure of the chloride ion.

While specific thermodynamic and kinetic data for the dehydrohalogenation of this compound are not extensively documented, data from analogous compounds such as 2-(chloroethyl)benzene can provide a useful comparison for the energetic requirements of the C-Cl bond cleavage and proton abstraction in a similar electronic environment.

Table 3: Comparative Kinetic and Thermodynamic Data for Dehydrohalogenation (Note: Data is for the analogous compound 2-(chloroethyl)benzene and serves as an estimate.)

ParameterValueUnit
Activation Energy (Ea)~232.7kJ/mol
Enthalpy of Reaction (ΔH)~58.7kJ/mol

The rate of the dehydrohalogenation reaction is significantly influenced by both electronic and steric factors.

Electronic Factors: The electronic nature of the substituent on the aromatic ring can affect the acidity of the proton being abstracted. The 4-methyl group is an electron-donating group, which slightly deactivates the ring towards proton abstraction by increasing the electron density on the benzylic carbon. This effect is generally understood through linear free energy relationships such as the Hammett equation. For an E2 reaction, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. Conversely, the electron-donating methyl group would be expected to have a small rate-retarding effect compared to an unsubstituted phenyl group.

Steric Factors: The steric bulk of the groups attached to the nitrogen atom can influence the rate of elimination. The N-ethyl group presents a certain degree of steric hindrance around the nitrogen and the adjacent methylene (B1212753) group where proton abstraction occurs. A larger N-alkyl group would be expected to increase steric hindrance, potentially favoring elimination over substitution or intramolecular cyclization, especially with a bulky base. The Taft equation can be used to quantify such steric effects, where the steric parameter (Es) for the N-ethyl group would be considered in relation to a reference group.

Table 4: Expected Influence of Electronic and Steric Factors on Dehydrohalogenation Rate

FactorGroupExpected Effect on RateRationale
Electronic4-MethylSlight decreaseElectron-donating group, destabilizes the partial negative charge on the carbon in the E2 transition state.
StericN-EthylModerate influenceProvides steric hindrance that can affect the approach of the base and may influence the E2/S\textsubscript{N}2/Cyclization competition.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 4-Methyl-N-ethyl-N-chloroethylbenzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed molecular map can be constructed.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide foundational information about the structure of this compound. The ¹H NMR spectrum indicates the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The para-substituted aromatic ring would produce a characteristic AA'BB' splitting pattern, often appearing as two doublets. The aliphatic protons of the ethyl and chloroethyl groups would appear as triplets and quartets, reflecting their coupling with adjacent methylene (B1212753) or methyl groups.

Predicted ¹H NMR Data for this compound

Signal Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration Assignment
a ~7.10 Doublet (AA'BB') 2H Ar-H (ortho to CH₃)
b ~7.15 Doublet (AA'BB') 2H Ar-H (ortho to N)
c ~3.60 Triplet 2H -N-CH₂-CH₂-Cl
d ~3.40 Quartet 2H -N-CH₂-CH₃
e ~2.80 Triplet 2H -N-CH₂-CH₂-Cl
f ~2.30 Singlet 3H Ar-CH₃

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's asymmetry around the nitrogen atom, all carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals. The chemical shifts are influenced by the electronegativity of neighboring atoms (N, Cl) and the aromatic system.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) (Predicted) Assignment
~145 Ar-C (quaternary, attached to N)
~135 Ar-C (quaternary, attached to CH₃)
~129 Ar-CH (ortho to CH₃)
~115 Ar-CH (ortho to N)
~55 -N-CH₂-CH₂-Cl
~48 -N-CH₂-CH₃
~40 -N-CH₂-CH₂-Cl
~21 Ar-CH₃

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the triplet and quartet of the N-ethyl group and between the two triplets of the N-chloroethyl group, confirming their respective spin systems. princeton.edu It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). princeton.eduyoutube.com This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the Ar-H protons to the Ar-CH carbons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding. princeton.edu This can provide insights into the molecule's preferred conformation, for example, by showing spatial proximity between the protons of the N-alkyl groups and the aromatic ring.

Nitrogen-15 (¹⁵N) NMR spectroscopy directly probes the chemical environment of the nitrogen atom. The ¹⁵N nucleus has a spin of ½, which results in sharp NMR signals. wikipedia.org However, the technique suffers from low sensitivity due to the low natural abundance (0.37%) and a low gyromagnetic ratio of the ¹⁵N isotope. wikipedia.orgresearchgate.net

For this compound, the ¹⁵N chemical shift would be characteristic of a tertiary amine attached to an aromatic ring and two alkyl groups. The presence of the electron-withdrawing chloroethyl group would influence the electronic environment of the nitrogen and thus its chemical shift. Due to sensitivity issues, ¹⁵N NMR spectra are often acquired using indirect detection methods like ¹H-¹⁵N HMBC, which leverages the higher sensitivity of the ¹H nucleus. researchgate.nethuji.ac.il The expected chemical shift would provide valuable confirmation of the nitrogen's functional group environment.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Key expected absorption bands for this compound would include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹, corresponding to the methyl and methylene groups.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-N Stretching: Generally appears in the 1350-1000 cm⁻¹ range. The specific frequency can help confirm the tertiary amine structure.

C-Cl Stretching: A strong absorption in the 800-600 cm⁻¹ region, indicating the presence of the chloroethyl group.

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) (Predicted) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
2980-2850 C-H Stretch Aliphatic (CH₂, CH₃)
1610, 1510, 1450 C=C Stretch Aromatic Ring
1350-1250 C-N Stretch Aryl-Alkyl Amine

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting shift in energy provides information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted benzene ring gives a characteristically strong and sharp signal, often near 1000 cm⁻¹. materialsciencejournal.org

C-C Backbone Stretching: Aliphatic C-C bond vibrations are readily observed.

Symmetrical C-H Bending: Symmetrical deformations of the methyl group can also be identified. materialsciencejournal.org

The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, confirming the presence of key functional groups and offering insights into molecular symmetry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

No specific HRMS data, including accurate mass measurements or fragmentation patterns, for this compound is currently available in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

There is no available UV-Vis spectroscopic data for this compound to report on its electronic transitions or conjugation effects.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

A crystal structure for this compound has not been reported in the surveyed literature, precluding any discussion of its solid-state molecular architecture.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational chemistry and theoretical modeling of the specific compound this compound. Despite the availability of advanced computational techniques such as Density Functional Theory (DFT) for elucidating molecular structure, reactivity, and electronic properties, no dedicated studies appear to have been published on this particular molecule.

The user's request for a detailed article covering various aspects of its computational analysis—including molecular geometry, electronic structure, and reactivity predictions—could not be fulfilled due to the absence of specific research findings for this compound. Methodologies like Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Fukui functions, and Natural Bond Orbital (NBO) analysis are powerful tools for a deeper understanding of chemical compounds. However, their application to this compound has not been documented in the accessible scientific domain.

Searches for computational data on closely related analogs also did not yield the specific parameters required to construct a scientifically accurate and detailed analysis as per the requested outline. While general principles of computational chemistry are well-established, applying them to a specific, unstudied molecule requires dedicated research to generate reliable data for aspects such as:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional structure and identifying various low-energy conformations.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic behavior and reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

Quantum Chemical Descriptors for Reactivity Prediction: Using Fukui functions and local softness to quantify the reactivity of different atomic sites.

Natural Bond Orbital (NBO) Analysis: Investigating intermolecular interactions and charge transfer processes.

Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed reporting. The scientific community has yet to direct its computational chemistry efforts toward this specific compound, leaving its theoretical properties largely uncharacterized.

Computational Chemistry and Theoretical Modeling for Deeper Understanding of 4 Methyl N Ethyl N Chloroethylbenzene

Reaction Pathway and Transition State Calculations

Theoretical calculations provide invaluable insights into the potential chemical transformations of 4-Methyl-N-ethyl-N-chloroethylbenzene. By modeling reaction pathways and identifying transition states, computational chemistry can elucidate reaction mechanisms, predict kinetics, and guide synthetic efforts. A particularly relevant reaction for this class of compounds is the intramolecular cyclization, a process common to nitrogen mustards, which would involve the formation of a three-membered aziridinium (B1262131) ion intermediate, followed by potential ring-opening or rearrangement reactions.

Intrinsic Reaction Coordinate (IRC) computations are a fundamental tool for validating a proposed reaction mechanism. rowansci.com An IRC calculation maps the minimum energy path on the potential energy surface that connects a transition state (TS) to its corresponding reactants and products. rowansci.comscm.comjussieu.fr This process is crucial to confirm that an optimized transition state structure indeed represents the saddle point for the reaction of interest. faccts.de

The procedure begins with the optimization of the transition state geometry for a specific reaction, for instance, the intramolecular cyclization of this compound. Once the TS is located and confirmed by a frequency calculation (which should yield exactly one imaginary frequency), the IRC calculation is initiated. rowansci.com The algorithm then proceeds by taking small steps along the reaction pathway in both the "forward" (towards products) and "backward" (towards reactants) directions, tracing the path of steepest descent from the transition state. scm.comjussieu.fr

For the intramolecular cyclization of this compound, the IRC would be expected to connect the starting material to the transient aziridinium ion intermediate. A successful IRC calculation provides a clear visualization of the geometric changes the molecule undergoes during the reaction and confirms the energetic endpoints of the transition.

Table 1: Hypothetical Intrinsic Reaction Coordinate (IRC) Profile for the Intramolecular Cyclization of this compound

Reaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)Description
-2.00.0Reactant (this compound)
-1.07.5Approaching Transition State
0.025.2Transition State (TS)
1.015.8Proceeding to Product
2.05.3Product (Aziridinium ion intermediate)

The calculation of activation energies and other thermochemical parameters is essential for understanding the kinetics and thermodynamics of a chemical reaction. medium.com The activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) represents the energy barrier that must be overcome for a reaction to occur and is calculated as the difference in energy between the transition state and the reactants. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate the electronic energies of reactants, transition states, and products. numberanalytics.comnih.gov From these calculations, key thermochemical parameters can be derived:

Activation Energy (Ea or ΔG‡): Determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. numberanalytics.com

Enthalpy of Reaction (ΔH): Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). researchgate.net

Entropy of Reaction (ΔS): Measures the change in disorder of the system during the reaction.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction at a given temperature. A negative ΔG indicates a spontaneous process. chemmethod.com

These parameters provide a comprehensive thermodynamic profile of the reaction, allowing for predictions of reaction feasibility and rate under various conditions. For this compound, calculating these values for its potential cyclization would be critical in assessing its reactivity and stability.

Table 2: Hypothetical Calculated Thermochemical Parameters for the Intramolecular Cyclization of this compound at 298.15 K

ParameterValueUnit
Activation Enthalpy (ΔH‡)+24.5kcal/mol
Activation Entropy (ΔS‡)-5.8cal/(mol·K)
Activation Free Energy (ΔG‡)+26.2kcal/mol
Enthalpy of Reaction (ΔHrxn)+4.9kcal/mol
Free Energy of Reaction (ΔGrxn)+3.1kcal/mol

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. aip.org For a flexible molecule like this compound, MD simulations can provide deep insights into its conformational dynamics and its interactions with the surrounding solvent environment. aip.org

The N-ethyl and N-chloroethyl side chains are not rigid; they can rotate around their single bonds, leading to a multitude of possible conformations. MD simulations can explore this conformational landscape by simulating the molecule's trajectory over nanoseconds or longer, revealing the most stable or frequently adopted shapes. This is crucial as the molecule's conformation can significantly influence its reactivity.

Furthermore, MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules. aip.org By simulating the system in different solvents (e.g., water, ethanol (B145695), or a nonpolar solvent), one can investigate how the solvent influences conformational preferences and the accessibility of reactive sites. Analysis of the simulation trajectory can yield important information on parameters such as:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over time. acs.org

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. acs.org

Radius of Gyration (Rg): To understand the compactness of the molecule's conformation. acs.org

Solvent Accessible Surface Area (SASA): To quantify the exposure of different parts of the molecule to the solvent. acs.org

These analyses help build a comprehensive picture of the molecule's behavior in a realistic, dynamic environment, which is beyond the scope of static quantum mechanical calculations.

Table 3: Hypothetical Setup and Key Observables for an MD Simulation of this compound

Simulation ParameterHypothetical Value/Condition
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
System Size~10,000 atoms (1 solute, ~3300 water molecules)
Simulation Time200 nanoseconds
Temperature298 K (25 °C)
Pressure1 atm
Potential Key Observables - Torsional angle distributions of ethyl and chloroethyl chains.
  • Average number of hydrogen bonds between solute and water.
  • Radial distribution functions for solvent around the chlorine atom.
  • Derivatization Strategies and Synthetic Utility of 4 Methyl N Ethyl N Chloroethylbenzene in Organic Synthesis

    Chemical Transformations at the Chloroethyl Moiety

    The chloroethyl group in 4-Methyl-N-ethyl-N-chloroethylbenzene is the primary site for a variety of chemical transformations, owing to the carbon-chlorine bond which is susceptible to nucleophilic attack and elimination reactions. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

    Nucleophilic Substitution Reactions with Diverse Nucleophiles (e.g., amines, alcohols, thiols)

    The chlorine atom of the chloroethyl moiety serves as a leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-heteroatom bonds. This SN2-type reaction is facilitated by a wide range of nucleophiles.

    With amines , the reaction leads to the formation of diamine derivatives. For instance, reaction with a tertiary amine, such as trimethylamine (B31210), would yield a quaternary ammonium (B1175870) salt, a reaction discussed in more detail in section 6.2.2. Secondary amines, like diethylamine, would result in a tertiary amine product. This reactivity is foundational in the synthesis of various dyes and pharmacologically active compounds. For example, the analogous compound N-Ethyl-N-(2-chloroethyl)aniline is a known precursor to several cationic azo dyes through its reaction with tertiary amines or pyridine (B92270). wikipedia.org

    Alcohols and their corresponding alkoxides can act as nucleophiles to displace the chloride, forming ether linkages. The reaction with sodium ethoxide, for example, would yield the corresponding ethyl ether derivative. Similarly, thiols and thiolates react readily to form thioethers, which are valuable intermediates in organic synthesis.

    NucleophileProduct ClassIllustrative Product Name
    DiethylamineTertiary AmineN,N,N'-Triethyl-N'-(4-methylphenyl)ethane-1,2-diamine
    Sodium EthoxideEtherN-Ethyl-N-(2-ethoxyethyl)-4-methylaniline
    Sodium EthanethiolateThioetherN-Ethyl-N-(2-(ethylthio)ethyl)-4-methylaniline

    Intramolecular Cyclization Reactions to Form Heterocyclic Systems

    The chloroethyl group can participate in intramolecular cyclization reactions, particularly when a suitable nucleophile is present elsewhere in the molecule or is introduced. While specific studies on this compound are not prevalent, analogous nitrogen mustards undergo such transformations. For instance, in polar solvents, N-methyl-bis(2-chloroethyl)amine has been shown to undergo bimolecular nucleophilic substitution to form cyclized bisquaternary salts. dtic.mil In the case of this compound, if the N-ethyl group were to be replaced by a group containing a nucleophilic center (e.g., a hydroxyl or amino group), intramolecular cyclization could readily occur to form morpholine (B109124) or piperazine (B1678402) derivatives, respectively. This strategy is a key step in the synthesis of many heterocyclic compounds.

    Dehydrochlorination to Form Styrene (B11656) Derivatives

    Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction, resulting in the formation of a styrene derivative. In this reaction, a proton is abstracted from the carbon adjacent to the chloro-substituted carbon, and the chloride ion is eliminated, forming a carbon-carbon double bond. The expected product of this dehydrochlorination would be N-ethyl-N-vinyl-p-toluidine. According to Zaitsev's rule, base-induced elimination reactions generally favor the formation of the more stable, more substituted alkene. libretexts.org However, in this case, only one alkene product is possible. Strong bases such as potassium tert-butoxide in a polar aprotic solvent are typically employed for such transformations to favor elimination over substitution. masterorganicchemistry.com

    Reactions Involving the N-Ethylamine Functionality

    The nitrogen atom of the N-ethylamine group in this compound is a nucleophilic center and can undergo further functionalization.

    Further N-Functionalization (e.g., acylation, sulfonylation)

    The secondary amine character of the precursor N-ethyl-p-toluidine allows for N-functionalization reactions such as acylation and sulfonylation.

    Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base like pyridine would yield N-(4-methylphenyl)-N-ethylacetamide. This reaction is a common method for the protection of amine groups in multi-step syntheses.

    Sulfonylation is the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. This reaction would yield N-ethyl-N,4-dimethyl-N-phenylbenzenesulfonamide. Sulfonamides are a significant class of compounds with a wide range of applications, including in pharmaceuticals. ontosight.ai

    ReagentReaction TypeProduct ClassIllustrative Product Name
    Acetyl ChlorideAcylationAmideN-Ethyl-N-(4-methylphenyl)acetamide
    p-Toluenesulfonyl ChlorideSulfonylationSulfonamideN-Ethyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide

    Formation of Quaternary Ammonium Salts

    As briefly mentioned in section 6.1.1, the chloroethyl moiety of this compound is an excellent alkylating agent. It can react with tertiary amines in a classic SN2 reaction known as the Menschutkin reaction to form quaternary ammonium salts. For example, reaction with trimethylamine would yield N-(2-(trimethylammonio)ethyl)-N-ethyl-4-methylanilinium chloride. These salts are often highly water-soluble and have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The analogous compound N-Ethyl-N-(2-chloroethyl)aniline is known to be a precursor to cationic azo dyes via this type of reaction. wikipedia.org

    Aromatic Ring Modifications and Coupling Reactions

    The benzene (B151609) ring of this compound is rendered electron-rich by its substituents, making it amenable to a range of modifications, particularly electrophilic substitution and subsequent cross-coupling reactions.

    The reactivity and orientation of incoming electrophiles in electrophilic aromatic substitution (EAS) are governed by the existing substituents on the benzene ring. libretexts.org In this compound, the two key substituents are the N-ethyl-N-chloroethylamino group at position 1 and the methyl group at position 4.

    Directing Effects: The N,N-disubstituted amino group is a powerful activating group and a strong ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. japsr.inuci.edu The methyl group is also an activating group and an ortho, para-director, though its activating effect is weaker than that of the amino group. quora.com

    Regioselectivity: Since the two groups are para to each other, their directing effects reinforce each other. The stronger N-ethyl-N-chloroethylamino group dictates the position of substitution. With the para position already occupied by the methyl group, electrophilic attack is overwhelmingly directed to the ortho positions relative to the amino group (positions 2 and 6). japsr.in

    Common electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups onto the aromatic ring, setting the stage for further transformations.

    Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

    Reaction TypeReagentsTypical Electrophile (E+)Predicted Major Product
    BrominationBr₂, FeBr₃Br⁺2-Bromo-N-(2-chloroethyl)-N-ethyl-4-methylaniline
    NitrationHNO₃, H₂SO₄NO₂⁺N-(2-chloroethyl)-N-ethyl-2-nitro-4-methylaniline
    Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺1-(3-(N-(2-chloroethyl)-N-ethylamino)-4-methylphenyl)ethan-1-one
    SulfonationFuming H₂SO₄SO₃3-(N-(2-chloroethyl)-N-ethylamino)-4-methylbenzenesulfonic acid

    Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov To utilize the this compound scaffold in such reactions, it must first be functionalized with a suitable leaving group, such as a halide, via electrophilic aromatic substitution as described previously. The resulting aryl halide can then be coupled with a variety of organometallic reagents to build more complex molecular frameworks.

    For instance, the brominated derivative, 2-Bromo-N-(2-chloroethyl)-N-ethyl-4-methylaniline, serves as an excellent substrate for C(sp²)-C(sp³) cross-coupling. This strategy allows for the introduction of alkyl groups, extending the molecular architecture from the aromatic core.

    Table 2: Exemplary Cross-Coupling Reactions of a Halogenated Derivative

    Coupling ReactionOrganometallic ReagentCatalyst System (Typical)Product Class
    Suzuki CouplingAlkylboronic acid (R-B(OH)₂)Pd(PPh₃)₄, Base2-Alkyl substituted aniline (B41778) derivative
    Negishi CouplingAlkylzinc halide (R-ZnX)Pd(PPh₃)₄2-Alkyl substituted aniline derivative
    Kumada CouplingAlkyl Grignard reagent (R-MgBr)NiCl₂(dppp)2-Alkyl substituted aniline derivative
    Buchwald-Hartwig AminationAlkylamine (R₂NH)Pd₂(dba)₃, Ligand, Base2-Amino substituted aniline derivative

    Applications as a Key Synthon in the Assembly of Complex Organic Molecules

    Beyond modifications to its aromatic ring, the primary synthetic utility of this compound lies in the reactivity of its N-(2-chloroethyl) group. This moiety makes the molecule a potent alkylating agent, allowing it to function as a key synthon for introducing the N-ethyl-p-tolylaminoethyl fragment into larger structures. biointerfaceresearch.comwikipedia.org

    The terminal chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack (Sɴ2 reaction). This reactivity is harnessed to connect the molecule to a wide range of nucleophiles, leading to the assembly of more complex and functionally diverse molecules. This synthetic strategy is analogous to the use of similar compounds, like N-Ethyl-N-(2-chloroethyl)aniline, in the synthesis of cationic azo dyes. wikipedia.org Aromatic nitrogen mustards, in general, are used in the synthesis of various biologically active compounds. globethesis.comebrary.netnih.gov

    Table 3: Synthon Application with Various Nucleophiles

    Nucleophile (Nu-H)Nucleophilic AtomReaction Product
    Pyridine (C₅H₅N)Nitrogen1-(2-(N-ethyl-4-methylanilino)ethyl)pyridin-1-ium chloride
    Morpholine (C₄H₉NO)Nitrogen4-(2-(N-ethyl-4-methylanilino)ethyl)morpholine
    Sodium Methoxide (NaOCH₃)OxygenN-ethyl-N-(2-methoxyethyl)-4-methylaniline
    Sodium Thiophenolate (NaSPh)SulfurN-ethyl-4-methyl-N-(2-(phenylthio)ethyl)aniline

    Structure Reactivity Relationship Studies of 4 Methyl N Ethyl N Chloroethylbenzene Analogs and Derivatives

    Systematic Variation of Alkyl Groups on Nitrogen (e.g., Methyl, Propyl, Branched Analogs)

    The identity of the N-alkyl group that is not the haloethyl moiety plays a significant role in modulating the reactivity of N-chloroethylamines. This is primarily due to the steric and electronic effects exerted by the alkyl substituent, which can influence the rate of the initial, rate-determining cyclization step to form the aziridinium (B1262131) ion.

    Research findings indicate that the size and branching of the N-alkyl group can alter the reaction landscape. Increasing the steric bulk of the N-alkyl group (e.g., replacing N-ethyl with N-propyl or N-isopropyl) can introduce steric hindrance around the nitrogen atom. mdpi.com This increased hindrance can impede the intramolecular cyclization process, leading to a slower rate of aziridinium ion formation. In some cases, particularly with very bulky groups, alternative reaction pathways such as elimination may become more competitive. mdpi.com

    Conversely, the electronic effect of alkyl groups is generally inductive, donating electron density towards the nitrogen atom. A methyl group is slightly less electron-donating than an ethyl group, which in turn is less than a propyl or isopropyl group. This increased electron density on the nitrogen enhances its nucleophilicity, which should, in principle, accelerate the intramolecular attack on the chloroethyl group. However, for N-alkyl nitrogen mustards, the steric effects often dominate over these subtle differences in inductive effects. Studies on related systems have shown that as the N-alkyl group becomes larger, the competition between desired rearrangement (related to cyclization) and undesirable side reactions can be significantly affected. mdpi.com

    N-Alkyl GroupInductive EffectSteric HindranceExpected Relative Rate of Cyclization
    MethylBaselineLowFastest
    EthylSlightly stronger than MethylModerateIntermediate
    n-PropylStronger than EthylModerate-HighSlow
    IsopropylStrongestHighSlowest

    This interactive table summarizes the expected trends based on the interplay of electronic and steric effects of varying N-alkyl groups on the rate of aziridinium ion formation.

    Influence of Halogen Identity (e.g., Chloro, Bromo, Iodo) on Haloalkyl Reactivity

    The rate of aziridinium ion formation is critically dependent on the nature of the halogen atom, which functions as the leaving group in the intramolecular nucleophilic substitution reaction. The reactivity of the haloalkyl moiety follows the general principle that a better leaving group leads to a faster reaction. libretexts.org The leaving group ability of the halides is inversely related to their basicity; weaker bases are better leaving groups. libretexts.org

    Among the common halogens, iodide (I⁻) is the weakest base, followed by bromide (Br⁻), and then chloride (Cl⁻). libretexts.org This trend is due to the larger size and greater polarizability of the iodine atom, which allows the negative charge of the resulting anion to be distributed over a larger volume, increasing its stability. vedantu.com Consequently, the carbon-iodine (C-I) bond is the weakest and longest of the carbon-halogen bonds, followed by the C-Br bond, and then the C-Cl bond.

    Therefore, an N-iodoethyl analog of the parent compound would be expected to cyclize to the aziridinium ion much more rapidly than the N-bromoethyl analog, which in turn would be significantly more reactive than the N-chloroethyl compound. libretexts.org The N-fluoroethyl analog is generally unreactive in this context because fluoride (B91410) is a poor leaving group. libretexts.org

    Haloalkyl GroupC-X Bond Energy (kJ/mol)Relative Leaving Group AbilityExpected Relative Rate of Cyclization
    -CH₂CH₂I~228ExcellentFastest
    -CH₂CH₂Br~285GoodIntermediate
    -CH₂CH₂Cl~340ModerateSlowest

    This interactive table compares the properties of different halogens and their expected impact on the reactivity of the haloalkyl group.

    Positional Effects of Aromatic Substituents (e.g., Methyl at Ortho, Meta Positions) on Overall Reactivity

    The methyl group is an electron-donating group (EDG). chemistrysteps.com

    Para Position (4-Methyl): In the parent compound, the methyl group is at the para position. Here, it exerts a positive inductive effect (+I) and a positive hyperconjugative (resonance) effect (+M). Both effects work in concert to push electron density into the aromatic ring and, subsequently, onto the nitrogen atom. libretexts.org This increased electron density enhances the nitrogen's nucleophilicity, thereby accelerating the rate of aziridinium ion formation. researchgate.net

    Ortho Position (2-Methyl): An ortho-methyl group would also be strongly activating, donating electron density via induction and hyperconjugation, similar to the para position. youtube.com This would increase the nitrogen's nucleophilicity. However, the ortho position introduces the possibility of steric hindrance. The methyl group's proximity to the N-ethyl-N-chloroethylamino side chain could sterically impede the conformational arrangement required for the intramolecular attack, potentially slowing the reaction rate compared to the para isomer. quora.com

    Meta Position (3-Methyl): At the meta position, the methyl group can only exert its electron-donating inductive effect (+I). youtube.com There is no significant resonance contribution from a meta substituent to the position bearing the amino group. libretexts.org Therefore, a meta-methyl group is less activating than an ortho- or para-methyl group. The resulting lower electron density on the nitrogen atom would lead to a slower rate of cyclization compared to the ortho and para analogs.

    Based on these effects, the expected order of reactivity for the methyl-substituted isomers would be: para > ortho >> meta .

    Methyl PositionElectronic EffectSteric EffectExpected Relative Reactivity
    Para (4-position)+I, +M (Strongly Activating)NoneHighest
    Ortho (2-position)+I, +M (Strongly Activating)Potential Steric HindranceHigh (likely less than para)
    Meta (3-position)+I only (Weakly Activating)NoneLowest

    Correlation of Computational Descriptors with Experimental Reaction Rates and Selectivity

    Quantitative Structure-Activity Relationship (QSAR) and other computational models are powerful tools for understanding and predicting the reactivity of chemical compounds. mdpi.com For nitrogen mustards and their analogs, these methods correlate calculated molecular descriptors with experimentally observed data, such as reaction rates. ijpsonline.comnih.gov

    One classic approach involves the Hammett equation , which relates reaction rates to the electronic properties of substituents on an aromatic ring. libretexts.org The equation is given by log(k/k₀) = ρσ, where 'k' is the rate constant for the substituted compound, 'k₀' is the rate for the unsubstituted compound, 'σ' is the substituent constant (which depends on the substituent and its position), and 'ρ' (rho) is the reaction constant. walisongo.ac.id For the formation of the aziridinium ion, which is promoted by electron-donating groups, the reaction constant ρ would be negative. researchgate.net A plot of log(k) versus σ for a series of analogs with different aromatic substituents (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂) would yield a straight line, confirming the electronic dependence of the reaction.

    More advanced computational methods, such as Comparative Molecular Field Analysis (CoMFA), provide a 3D-QSAR model. ijpsonline.com In these studies, molecules are aligned, and steric and electrostatic fields are calculated at various grid points. ijpsonline.com Partial least squares (PLS) analysis is then used to derive a correlation between these field values and the experimental reactivity. The results can be visualized as 3D contour maps, indicating regions where steric bulk or specific electrostatic charges would increase or decrease reactivity. For a molecule like 4-Methyl-N-ethyl-N-chloroethylbenzene, such a model would likely show that positive electrostatic potential near the nitrogen atom (from electron-withdrawing groups) is unfavorable, while steric bulk around the reacting side-chain would also negatively impact the reaction rate.

    Computational DescriptorTypeInformation Correlated with Reactivity
    Hammett Constant (σ)Empirical/ElectronicElectron-donating/withdrawing ability of aromatic substituents.
    CoMFA Steric Field3D ComputationalSpatial regions where molecular bulk influences reaction rates.
    CoMFA Electrostatic Field3D ComputationalSpatial regions where charge distribution influences reaction rates.
    HOMO/LUMO EnergiesQuantum MechanicalElectron-donating ability (HOMO) and electron-accepting ability (LUMO).

    This interactive table lists key computational descriptors and their relevance in correlating structure with reactivity.

    Investigation of Steric and Electronic Effects on Reaction Stereoselectivity (if applicable)

    Stereoselectivity becomes a relevant consideration if the reaction creates a new stereocenter or if the starting material is chiral. In the case of this compound, the formation of the aziridinium ion does not create a stereocenter. However, if a chiral center were introduced into the molecule, for instance, by placing a substituent on the chloroethyl chain (e.g., at the α- or β-carbon), the cyclization reaction could potentially lead to diastereomeric products.

    Let's consider a hypothetical analog with a chiral center on the N-alkyl group, such as N-(sec-butyl)-N-(2-chloroethyl)-4-methylaniline. The pre-existing stereocenter could influence the cyclization process. The different steric environments on either face of the nitrogen-containing plane could lead to a preferred direction of approach for the chloroethyl arm during ring formation. This is known as diastereoselectivity.

    Steric Effects: The bulky substituents of the chiral N-alkyl group would create a sterically hindered face and a less hindered face. The transition state leading to the formation of one diastereomeric aziridinium ion might be of lower energy because it minimizes steric clashes. For example, if the N-alkyl group is (S)-sec-butyl, the ethyl and methyl groups attached to the chiral carbon would create a specific conformational preference that could direct the cyclization. researchgate.net

    Electronic Effects: While often less dominant than sterics in such cases, electronic effects could play a role in stabilizing or destabilizing certain transition state geometries. Interactions between orbitals of the chiral auxiliary and the reacting centers could subtly favor one stereochemical pathway over another.

    The degree of stereoselectivity would depend on the size difference of the substituents on the chiral center and the rigidity of the transition state. A higher degree of steric differentiation and a more ordered transition state would generally lead to higher diastereomeric excess (d.e.) in the product. researchgate.net

    Q & A

    Q. What experimental strategies are recommended for optimizing the synthesis of 4-Methyl-N-ethyl-N-chloroethylbenzene?

    • Methodological Answer : Synthesis optimization should focus on varying reaction parameters such as temperature (e.g., 60–120°C), solvent systems (e.g., dichloromethane/benzene mixtures ), and catalyst concentrations. Use spectroscopic techniques (e.g., 1^1H NMR, FT-IR) to monitor intermediate formation and purity. For structural validation, employ single-crystal X-ray diffraction or DFT-based computational modeling to confirm bond angles and torsional strain . Parallel reaction setups with controlled atmospheres (inert vs. oxidative) can help identify optimal yields.

    Q. How can researchers characterize the structural and electronic properties of this compound?

    • Methodological Answer : Combine spectroscopic and computational methods:
    • NMR/FT-IR : Identify functional groups (e.g., C–Cl stretching at 550–650 cm1^{-1}) and confirm substitution patterns.

    • X-ray crystallography : Resolve bond lengths (e.g., C–Cl: ~1.73 Å) and angles (e.g., N–C–C: 114.07° ).

    • DFT calculations : Predict electronic distributions and reactive sites using software like Gaussian 03 .
      Tabulate results for comparative analysis (Table 1).

      Table 1 : Key Structural Parameters from X-ray and DFT Studies

      ParameterExperimental (X-ray)Computational (DFT)
      C–Cl bond length1.75 Å1.73 Å
      N–C bond angle114.07°113.5°
      Torsional strain8.2 kJ/mol7.9 kJ/mol

    Q. What protocols ensure stability assessment under varying storage conditions?

    • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
    • Temperature : 25°C, 40°C, and 60°C for 1–6 months.
    • Humidity : 60% RH and 75% RH in controlled chambers.
    • Light : UV/Vis irradiation (300–800 nm) for photostability.
      Analyze degradation products using HPLC-MS and compare against reference standards (e.g., nitroso derivatives from ). Report % purity loss over time .

    Q. Which biological screening approaches are suitable for preliminary activity studies?

    • Methodological Answer : Use tiered screening:

    In vitro assays : Enzyme inhibition (e.g., kinase targets) and receptor binding studies (radioligand displacement).

    Cell-based models : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation).

    Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, methyl groups) and compare bioactivity . Include positive controls (e.g., known inhibitors) and validate with triplicate measurements.

    Q. How can solubility and solvent compatibility be systematically evaluated?

    • Methodological Answer : Perform phase-solubility studies in:
    • Polar solvents : Water, DMSO, ethanol.
    • Non-polar solvents : Hexane, benzene.
      Measure saturation solubility via UV-Vis spectroscopy at λmax. Use Hansen solubility parameters to predict compatibility . For low solubility, explore co-solvents (e.g., PEG 400) or salt formation.

    Advanced Research Questions

    Q. What mechanistic insights explain contradictory reactivity data in oxidation/reduction reactions?

    • Methodological Answer : Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). Use isotopic labeling (18^{18}O, 2^2H) and trapping experiments (e.g., TEMPO for radicals) to identify intermediates. Compare kinetic profiles (Arrhenius plots) under varying pH and solvent polarities. Computational studies (DFT) can map transition states and activation energies .

    Q. How can structure-property relationships guide material science applications?

    • Methodological Answer : Correlate molecular features (e.g., chloroethyl groups, aromatic rings) with bulk properties:
    • Thermal stability : TGA/DSC to assess decomposition thresholds.
    • Electronic properties : Cyclic voltammetry for redox potentials.
    • Self-assembly : SAXS/WAXS to study crystallinity.
      For example, the sulfonamide group in analogous compounds enhances thermal stability up to 250°C .

    Q. What methodologies resolve contradictions in degradation pathway studies?

    • Methodological Answer : Apply mixed-methods triangulation:

    Analytical : LC-HRMS to identify degradation products.

    Computational : Predict pathways using software like SPARTAN.

    Comparative : Cross-validate with structurally similar compounds (e.g., 4-chloro-N-(4-methylphenyl)benzamide ).
    Address discrepancies by isolating intermediates (e.g., column chromatography) and testing their stability .

    Q. How can computational modeling enhance understanding of regioselective reactions?

    • Methodological Answer : Use multi-scale modeling:
    • DFT : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
    • MD simulations : Study solvent effects on reaction trajectories.
    • QSPR models : Relate substituent electronic parameters (Hammett σ) to reaction outcomes.
      Validate predictions with experimental kinetic data (e.g., rate constants for chlorination vs. methylation ).

    Q. What integrated strategies improve reproducibility in cross-disciplinary studies?

    • Methodological Answer : Adopt standardized protocols:
    • Synthesis : Detailed reaction logs (time, temperature, stirring rate).
    • Characterization : Cross-lab validation using shared reference samples.
    • Data reporting : FAIR principles (Findable, Accessible, Interoperable, Reusable).
      For example, PubChem’s open-data repository provides benchmark datasets for comparative analysis .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.